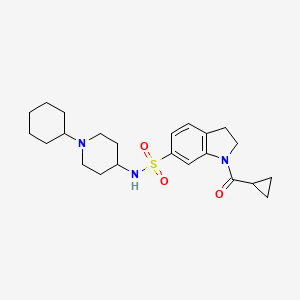

![molecular formula C23H21N3O3S2 B2966876 N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide CAS No. 922897-10-7](/img/structure/B2966876.png)

N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

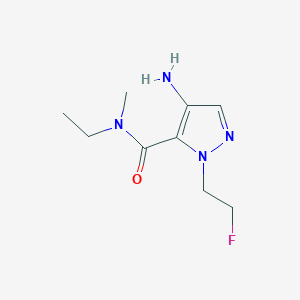

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their various biological activities and are used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles are generally synthesized using 2-aminobenzothiazole as a starting point . The functional groups can then be added through various chemical reactions .Molecular Structure Analysis

The molecular structure of similar compounds involves a benzothiazole core with various functional groups attached . The exact structure would depend on the positions and types of these functional groups.Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including those involving NH2 and endocyclic N functions, which can react with common bis electrophilic reagents to form diverse fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, a similar compound, N-Benzyl-N’-thiazol-2-yl-oxalamide, has a molecular weight of 261.304 .Scientific Research Applications

Antimicrobial Agents

- Synthesis of Thiazole Derivatives: Derivatives of N-(benzo[d]thiazol-5-yl)benzamide, such as N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, have been synthesized and evaluated for their antimicrobial activity. These compounds showed potent activity against various bacterial and fungal strains, sometimes outperforming reference drugs (Bikobo et al., 2017).

Anticancer Agents

- Anticancer Evaluation: Substituted benzamides, closely related to N-(benzo[d]thiazol-5-yl)benzamide, were synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

- Cardiac Applications: N-substituted imidazolylbenzamides, a class similar to N-(benzo[d]thiazol-5-yl)benzamide, were studied for their potential as class III electrophysiological agents, showing promise in in vitro and in vivo models (Morgan et al., 1990).

Supramolecular Gelators

- Gelation Behavior: N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been investigated for their gelation behavior, contributing to the understanding of non-covalent interactions in gel formation (Yadav & Ballabh, 2020).

Organic Synthesis

- Synthesis of Benzothiazoles: Research on the synthesis of benzothiazoles, a core structure in N-(benzo[d]thiazol-5-yl)benzamide, has contributed significantly to pharmaceuticals and organic materials. Techniques like TEMPO-catalyzed electrochemical C–H thiolation have been developed (Qian et al., 2017).

Carbonic Anhydrase Inhibitors

- Inhibition of Carbonic Anhydrases: Compounds similar to N-(benzo[d]thiazol-5-yl)benzamide have been investigated as inhibitors of carbonic anhydrases, which play a significant role in physiological processes (Ulus et al., 2016).

Antifungal Agents

- Antifungal Activity: Derivatives of N-(benzo[d]thiazol-5-yl)benzamide have been synthesized and screened for their potential as antifungal agents, showing effectiveness against various fungal strains (Narayana et al., 2004).

Antiallergy Agents

- Antiallergy Applications: N-(4-substituted-thiazolyl)oxamic acid derivatives, related to N-(benzo[d]thiazol-5-yl)benzamide, have been synthesized and tested for their antiallergy activity, showing significant potency (Hargrave et al., 1983).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-2-26(15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-22-21(14-19)24-16-30-22/h3-14,16H,2,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETKLYUBGOQGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)

![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)

![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)